1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one
CAS No.:
Cat. No.: VC18864041
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClNO2 |
|---|---|
| Molecular Weight | 199.63 g/mol |
| IUPAC Name | 1-(2-amino-3-hydroxyphenyl)-3-chloropropan-1-one |
| Standard InChI | InChI=1S/C9H10ClNO2/c10-5-4-7(12)6-2-1-3-8(13)9(6)11/h1-3,13H,4-5,11H2 |
| Standard InChI Key | NQBHZNHOHACEHA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)O)N)C(=O)CCCl |
Introduction
1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one is a complex organic compound that belongs to the class of substituted phenols and α-haloketones. Its molecular formula is CHClNO, and it has a molecular weight of 199.63 g/mol. This compound is of significant interest in both synthetic and medicinal chemistry due to its unique structure, which includes a chloropropanone moiety attached to a phenolic ring with an amino group and a hydroxyl group.
Synthesis of 1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one
The synthesis of this compound typically involves nucleophilic substitution reactions. The most common method involves reacting 3-chloropropanone with 2-amino-3-hydroxybenzene under alkaline conditions, using bases such as sodium hydroxide or potassium carbonate.
Biological Activity and Potential Applications
The amino and hydroxyl groups in 1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one facilitate hydrogen bonding with macromolecules such as proteins and nucleic acids, potentially influencing their structure and activity. This suggests that the compound could act as an enzyme inhibitor or modulator, impacting various biochemical pathways.
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